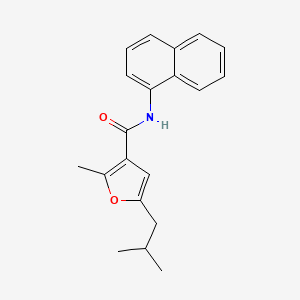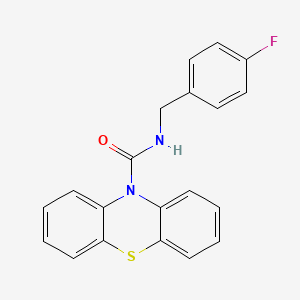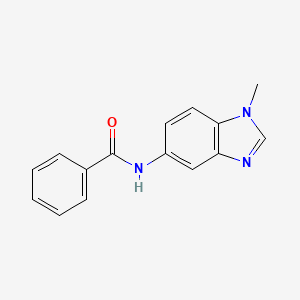
N-(1-methyl-1H-benzimidazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-1H-benzimidazol-5-yl)benzamide, also known as MB-5, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MB-5 is a benzimidazole derivative that has been synthesized using various methods.
作用机制
The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)benzamide is not fully understood. However, several studies have suggested that N-(1-methyl-1H-benzimidazol-5-yl)benzamide may exert its anti-cancer, anti-inflammatory, and anti-viral effects through various mechanisms. N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of inflammatory enzymes, and inhibit viral replication.
Biochemical and Physiological Effects:
N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been reported to have several biochemical and physiological effects. In cancer cells, N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In animal models of inflammatory diseases, N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been shown to reduce inflammation, decrease the levels of inflammatory cytokines, and improve joint swelling and stiffness. In addition, N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been reported to inhibit viral replication in vitro.
实验室实验的优点和局限性
N-(1-methyl-1H-benzimidazol-5-yl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(1-methyl-1H-benzimidazol-5-yl)benzamide has shown promising results in various in vitro and in vivo studies, indicating its potential therapeutic applications. However, there are also some limitations to using N-(1-methyl-1H-benzimidazol-5-yl)benzamide in lab experiments. N-(1-methyl-1H-benzimidazol-5-yl)benzamide has not been extensively studied in humans, and its safety and toxicity profile is not fully understood. In addition, the mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)benzamide is not fully elucidated, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(1-methyl-1H-benzimidazol-5-yl)benzamide. One possible direction is to further investigate the mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)benzamide in cancer cells, inflammatory diseases, and viral infections. Another direction is to conduct preclinical studies to evaluate the safety and toxicity profile of N-(1-methyl-1H-benzimidazol-5-yl)benzamide. In addition, clinical trials could be conducted to evaluate the efficacy of N-(1-methyl-1H-benzimidazol-5-yl)benzamide in humans for various therapeutic applications. Finally, further studies could be conducted to optimize the synthesis method of N-(1-methyl-1H-benzimidazol-5-yl)benzamide to improve its yield and purity.
合成方法
N-(1-methyl-1H-benzimidazol-5-yl)benzamide can be synthesized using various methods, including the reaction of 4-chloro-N-(1-methyl-1H-benzimidazol-5-yl)benzamide with sodium azide, followed by reduction with sodium borohydride. Another method involves the reaction of 4-amino-N-(1-methyl-1H-benzimidazol-5-yl)benzamide with 4-chlorobenzoyl chloride, followed by reduction with sodium borohydride. These methods have been reported in several research articles.
科学研究应用
N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been studied for its potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Several research studies have shown that N-(1-methyl-1H-benzimidazol-5-yl)benzamide has the ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been tested in vitro and in vivo in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-(1-methyl-1H-benzimidazol-5-yl)benzamide has shown promising results in reducing inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. N-(1-methyl-1H-benzimidazol-5-yl)benzamide has also been studied for its anti-viral activity against herpes simplex virus and human immunodeficiency virus.
属性
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-10-16-13-9-12(7-8-14(13)18)17-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOAIZNTKZYJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine](/img/structure/B5487372.png)
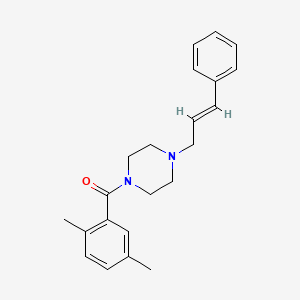
![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5487400.png)
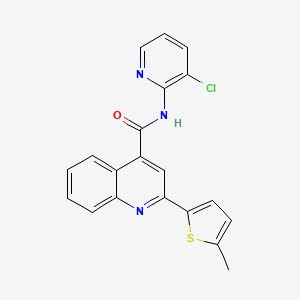

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2,4-dimethylphenyl)urea](/img/structure/B5487421.png)
![1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5487432.png)
![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5487454.png)
![N-(2-chlorophenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5487458.png)
![5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5487463.png)
![2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine](/img/structure/B5487466.png)
